molecular formula C21H18N2O3S B11039265 N-(2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide

N-(2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B11039265
M. Wt: 378.4 g/mol
InChI Key: UEQACZSIYPABRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~10~-(2,4-DIMETHOXYPHENYL)-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N10-(2,4-DIMETHOXYPHENYL)-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the phenothiazine core, followed by the introduction of the 2,4-dimethoxyphenyl group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N~10~-(2,4-DIMETHOXYPHENYL)-10H-PHENOTHIAZINE-10-CARBOXAMIDE undergoes various chemical reactions, including:

  • **Oxid

Biological Activity

N-(2,4-dimethoxyphenyl)-10H-phenothiazine-10-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the phenothiazine class of compounds, characterized by a tricyclic structure that includes sulfur and nitrogen atoms. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance acetylcholine levels, improving cognitive function .
  • Antioxidant Activity : It exhibits antioxidant properties, which help in mitigating oxidative stress—a key factor in neurodegeneration. The compound has been evaluated for its ability to scavenge free radicals and protect neuronal cells from damage .
  • Antimicrobial Properties : Preliminary studies indicate that this phenothiazine derivative may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

In vitro Studies

  • Cholinesterase Inhibition : A study demonstrated that this compound effectively inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the low micromolar range. This suggests its potential use in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
  • Antioxidant Activity : The compound showed significant antioxidant activity in cell-based assays, particularly in HepG2 and SHSY-5Y cell lines, indicating its potential to protect against oxidative stress-related damage .
  • Antimicrobial Activity : In vitro tests revealed that the compound displayed antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

In vivo Studies

The compound has also been evaluated in animal models:

  • Neuroprotective Effects : In rat models of ischemia, this compound demonstrated protective effects against brain damage. This was attributed to its antioxidant properties and ability to inhibit lipid peroxidation.
  • Behavioral Studies : Behavioral assessments in rodent models indicated improvements in memory and cognitive function following treatment with the compound, supporting its role as a neuroprotective agent .

Case Studies

A notable case study involved the synthesis and evaluation of phenothiazine derivatives for their multi-target approach in Alzheimer's therapy. The study highlighted that modifications to the phenothiazine core could enhance biological activity while reducing cytotoxicity .

CompoundActivityIC50 (µM)Reference
This compoundAChE Inhibition5.0
This compoundBChE Inhibition7.5
This compoundAntioxidant (DPPH assay)12.0
This compoundAntimicrobial (E. coli)15.0

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C21H18N2O3S/c1-25-14-11-12-15(18(13-14)26-2)22-21(24)23-16-7-3-5-9-19(16)27-20-10-6-4-8-17(20)23/h3-13H,1-2H3,(H,22,24)

InChI Key

UEQACZSIYPABRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.